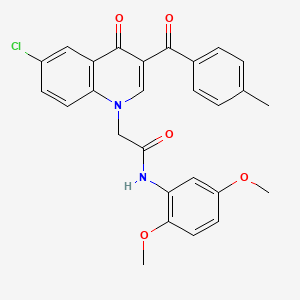

![molecular formula C14H18N2O4 B2650886 4-[(Tert-butoxy)carbonyl]-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid CAS No. 1185051-01-7](/img/structure/B2650886.png)

4-[(Tert-butoxy)carbonyl]-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “4-[(Tert-butoxy)carbonyl]-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid” is a complex organic molecule. The tert-butoxycarbonyl (BOC) group is a protecting group used in organic synthesis . The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .

Molecular Structure Analysis

The molecular structure of this compound can be determined by various spectroscopic techniques such as infrared spectroscopy (FT-IR), nuclear magnetic resonance (1H NMR and 13C NMR), and mass spectrometry (MS) .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be determined by various techniques. The molecular weight can be calculated based on its molecular formula . Other properties such as solubility, melting point, boiling point, etc., can be determined experimentally.Applications De Recherche Scientifique

Synthetic Methodologies and Structural Analysis

Synthetic Studies on Marine Drugs : Research has demonstrated the synthesis of 4H-chromene-2-carboxylic acid ester derivatives, showcasing the potential utility of tert-butoxy carbonyl-protected intermediates in the structural-activity relationship studies of antitumor antibiotics and tetrahydroisoquinoline natural products (Li et al., 2013).

Quinoxalines Synthesis : A study highlights the liquid- and solid-phase synthesis of quinoxalines from (E)-3-Diazenylbut-2-enes, indicating the role of tert-butoxy carbonyl groups in the efficient synthesis of quinoxaline derivatives (Attanasi et al., 2001).

Metal-free Alkoxycarbonylation : This research presents a metal- and base-free protocol for the preparation of quinoxaline-3-carbonyl compounds, utilizing tert-butyl carbazate as a coupling reagent, which underlines the versatility of tert-butoxy carbonyl-protected intermediates in organic synthesis (Xie et al., 2019).

Applications in Material Science and Biochemistry

Polymer Synthesis from Renewable Carbon : The study discusses the biosynthesis of 2-hydroxyisobutyric acid (2-HIBA) from renewable carbon sources, highlighting the potential use of tert-butoxy carbonyl-protected intermediates in developing biotechnological processes for polymer synthesis (Rohwerder & Müller, 2010).

Novel Tert-butoxycarbonylation Reagent : Research introduces a novel tert-butoxycarbonylation reagent, providing a chemoselective method for the tert-butoxycarbonylation of acidic substrates. This advancement supports the broader application of tert-butoxy carbonyl groups in the modification of bioactive molecules (Saito et al., 2006).

Propriétés

IUPAC Name |

4-[(2-methylpropan-2-yl)oxycarbonyl]-2,3-dihydro-1H-quinoxaline-6-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O4/c1-14(2,3)20-13(19)16-7-6-15-10-5-4-9(12(17)18)8-11(10)16/h4-5,8,15H,6-7H2,1-3H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDWRMXHHABPHQB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCNC2=C1C=C(C=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(7-Chloro-1,3-benzodioxol-5-yl)methyl]prop-2-enamide](/img/structure/B2650807.png)

![Methyl (E)-4-[3-[1-(2-fluorophenyl)-3,5-dimethylpyrazol-4-yl]morpholin-4-yl]-4-oxobut-2-enoate](/img/structure/B2650809.png)

![N-(6-ethoxybenzo[d]thiazol-2-yl)-2-phenyl-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2650813.png)

![ethyl 2-(2-(naphthalen-1-yl)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2650816.png)

![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonamide](/img/structure/B2650826.png)